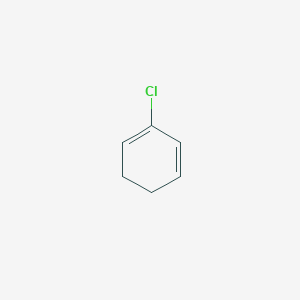
2-Chlorocyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorocyclohexa-1,3-diene is an organic compound with the molecular formula C6H7Cl It is a derivative of cyclohexa-1,3-diene, where one hydrogen atom is replaced by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlorocyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of cyclohexa-1,3-diene. This reaction typically requires the presence of a chlorine source, such as molecular chlorine (Cl2), and a catalyst to facilitate the reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorocyclohexa-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bonds in the cyclohexa-1,3-diene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while addition reactions can produce saturated or partially saturated compounds .
Aplicaciones Científicas De Investigación
2-Chlorocyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-chlorocyclohexa-1,3-diene involves its interaction with molecular targets through its reactive double bonds and chlorine atom. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
2-Chlorocyclohexa-1,3-diene can be compared with other similar compounds, such as:
Cyclohexa-1,3-diene: The parent compound without the chlorine atom.
1,4-Cyclohexadiene: An isomer of cyclohexa-1,3-diene with different double bond positions.
Other Halogenated Cyclohexadienes: Compounds with different halogen substituents (e.g., fluorine, bromine) that exhibit varying reactivity and properties.
Propiedades
Número CAS |
55949-57-0 |
|---|---|
Fórmula molecular |
C6H7Cl |
Peso molecular |
114.57 g/mol |
Nombre IUPAC |
2-chlorocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H7Cl/c7-6-4-2-1-3-5-6/h2,4-5H,1,3H2 |
Clave InChI |
VDTIPXHUQNVZKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)

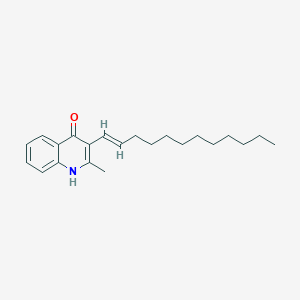
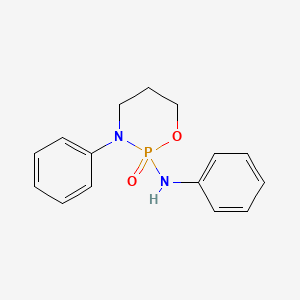
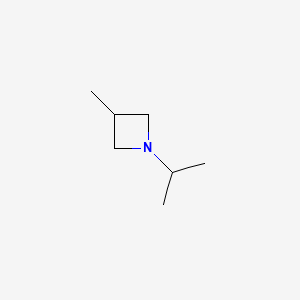
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
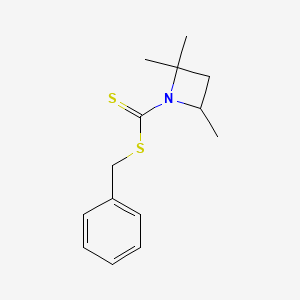
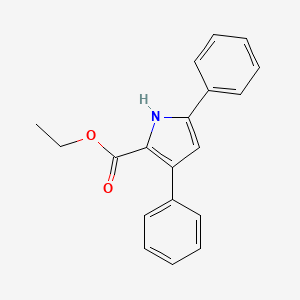
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)

![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)

